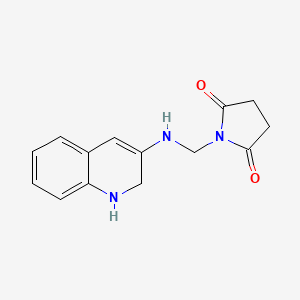
Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)-: is a chemical compound with the molecular formula C14H14N2O2. It is known for its unique structure, which combines a succinimide moiety with a quinoline derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- typically involves the reaction of succinimide with 1,2-dihydro-3-quinolylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with careful monitoring of reaction parameters to maintain product quality. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline moiety to its dihydro or tetrahydro forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinoline derivatives. Substitution reactions can lead to a wide range of functionalized compounds with diverse chemical properties .
Wissenschaftliche Forschungsanwendungen
Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- has a broad range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, with enhanced properties.
Wirkmechanismus
The mechanism of action of Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinimide: A simpler compound with the formula C4H5NO2, used in various organic syntheses and industrial processes.
N-(1,2-dihydro-3-quinolylaminomethyl) derivatives: Compounds with similar structures but different substituents on the quinoline or succinimide moieties.
Uniqueness
Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- stands out due to its unique combination of a succinimide and a quinoline derivative. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
73927-00-1 |
|---|---|
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
1-[(1,2-dihydroquinolin-3-ylamino)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H15N3O2/c18-13-5-6-14(19)17(13)9-16-11-7-10-3-1-2-4-12(10)15-8-11/h1-4,7,15-16H,5-6,8-9H2 |
InChI-Schlüssel |
SFJFXJLEUGTYTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)CNC2=CC3=CC=CC=C3NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


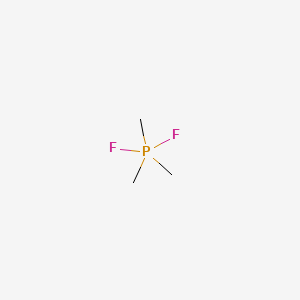
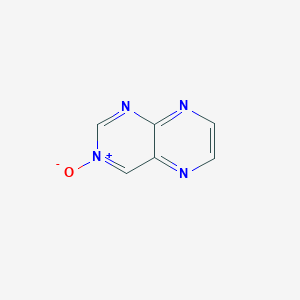
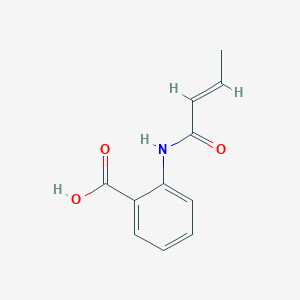


![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)
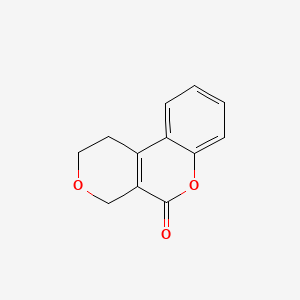

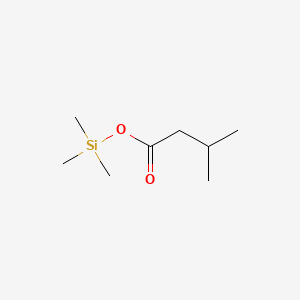
![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
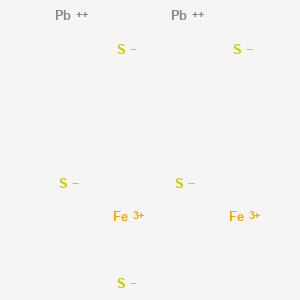

![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
